
2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities, including psychoactive and neuroprotective properties. This compound is of interest in various fields of scientific research due to its potential pharmacological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine or its derivatives react with an aldehyde or ketone.
Attachment of the piperidine moiety: This step involves the reaction of the beta-carboline core with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonates, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential neuroprotective, anti-inflammatory, and psychoactive effects.
Industry: Could be used in the development of pharmaceuticals or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. It may modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Harmine: Another beta-carboline with psychoactive properties.
Harmaline: Known for its neuroprotective effects.
Tetrahydro-beta-carboline: A reduced form of beta-carboline with different biological activities.
Uniqueness
2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of the piperidine moiety, which may confer distinct pharmacological properties compared to other beta-carbolines. This structural difference can influence its binding affinity, selectivity, and overall biological activity.
Propiedades
Número CAS |
151672-62-7 |
|---|---|
Fórmula molecular |
C18H19N3O |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-piperidin-1-yl-2-(9H-pyrido[3,4-b]indol-1-yl)ethanone |
InChI |
InChI=1S/C18H19N3O/c22-17(21-10-4-1-5-11-21)12-16-18-14(8-9-19-16)13-6-2-3-7-15(13)20-18/h2-3,6-9,20H,1,4-5,10-12H2 |
Clave InChI |
AKNAMSUKXQHAFP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)CC2=NC=CC3=C2NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one](/img/structure/B12547212.png)
![2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline](/img/structure/B12547222.png)
![(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol](/img/structure/B12547223.png)

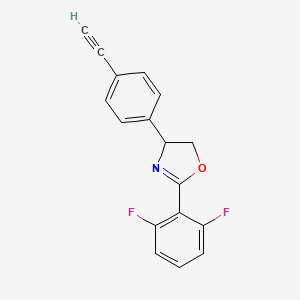

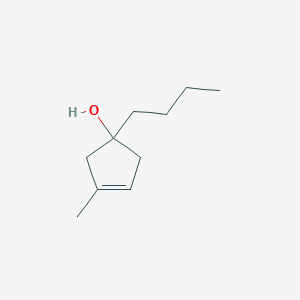

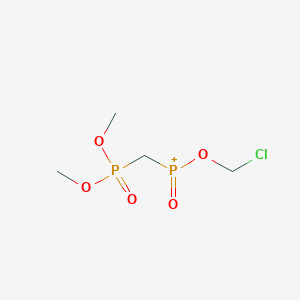
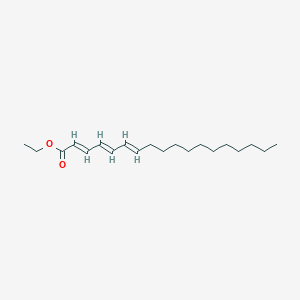
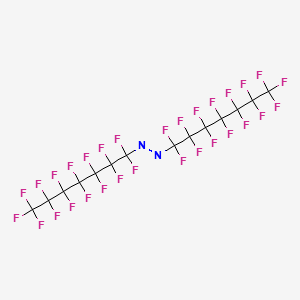
![Glycine, N-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B12547289.png)
![1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine](/img/structure/B12547293.png)

